molecular formula C14H16N4O2S B4822589 4-(pentanoylamino)-N-(1,3,4-thiadiazol-2-yl)benzamide

4-(pentanoylamino)-N-(1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B4822589
M. Wt: 304.37 g/mol
InChI Key: SEDRHZUDJRIDLY-UHFFFAOYSA-N
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Description

4-(pentanoylamino)-N-(1,3,4-thiadiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(pentanoylamino)-N-(1,3,4-thiadiazol-2-yl)benzamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides or dithiocarbamates with suitable reagents like phosphorus oxychloride or sulfuryl chloride.

    Amidation Reaction: The thiadiazole derivative is then subjected to an amidation reaction with 4-aminobenzoyl chloride to form the benzamide moiety.

    Acylation: The final step involves the acylation of the amine group with pentanoyl chloride to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(pentanoylamino)-N-(1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with suitable nucleophiles to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Nucleophiles such as amines, thiols, or halides; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown potential as an antimicrobial and antifungal agent due to its ability to inhibit the growth of certain microorganisms.

    Medicine: The compound is being investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

    Industry: It can be used as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(pentanoylamino)-N-(1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibition of Enzymes: It can inhibit the activity of certain enzymes involved in metabolic pathways, leading to the disruption of cellular processes.

    Binding to Receptors: The compound may bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.

    Interference with DNA/RNA: It can interact with nucleic acids, affecting the replication and transcription processes.

Comparison with Similar Compounds

4-(pentanoylamino)-N-(1,3,4-thiadiazol-2-yl)benzamide can be compared with other thiadiazole derivatives to highlight its uniqueness:

    2-amino-1,3,4-thiadiazole: Known for its antimicrobial and anticonvulsant properties.

    5-mercapto-1,3,4-thiadiazole: Used as a corrosion inhibitor and in the synthesis of pharmaceuticals.

    2-ethoxyimino-1,3,4-thiadiazole: An intermediate in the synthesis of cephalosporin antibiotics.

The unique combination of the pentanoylamino and benzamide moieties in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(pentanoylamino)-N-(1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2S/c1-2-3-4-12(19)16-11-7-5-10(6-8-11)13(20)17-14-18-15-9-21-14/h5-9H,2-4H2,1H3,(H,16,19)(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEDRHZUDJRIDLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=NN=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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